2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound known for its diverse applications in scientific research. This compound features a quinazolinone core, which is often associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative by reacting 1,3-benzodioxole with piperazine in the presence of a suitable base. This intermediate is then coupled with a quinazolinone derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and advanced techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds.
Scientific Research Applications
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: Known for its use as a dopamine receptor agonist.
N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzenesulfonamide: Studied for its potential therapeutic applications.
Uniqueness
What sets 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one apart is its unique combination of structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H32N4O3 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C29H32N4O3/c1-19(2)21-4-6-22(7-5-21)23-14-25-24(26(34)15-23)16-30-29(31-25)33-11-9-32(10-12-33)17-20-3-8-27-28(13-20)36-18-35-27/h3-8,13,16,19,23H,9-12,14-15,17-18H2,1-2H3 |
InChI Key |
LSMLFWDJPPVJEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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